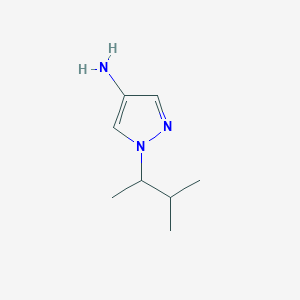![molecular formula C11H16N6O5 B13148755 Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- CAS No. 63739-03-7](/img/structure/B13148755.png)
Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-: is a chemical compound known for its multifaceted applications in various fields, including biomedicine and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes glycine and morpholine groups linked to a triazine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- typically involves the reaction of glycine derivatives with triazine compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
化学反応の分析
Types of Reactions: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced morpholine compounds.
科学的研究の応用
Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- has significant applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical formulations.
作用機序
The mechanism of action of Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
- Glycine, N,N-bis[2-(2,6-dioxo-4-morpholinyl)ethyl]-
- Diethylenetriaminepentaacetic acid anhydride
- Diethylenetriaminepentaacetic dianhydride
Uniqueness: Glycine, N,N’-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis- is unique due to its specific triazine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
63739-03-7 |
|---|---|
分子式 |
C11H16N6O5 |
分子量 |
312.28 g/mol |
IUPAC名 |
2-[[4-(carboxymethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H16N6O5/c18-7(19)5-12-9-14-10(13-6-8(20)21)16-11(15-9)17-1-3-22-4-2-17/h1-6H2,(H,18,19)(H,20,21)(H2,12,13,14,15,16) |
InChIキー |
ORNNLKQXCUZNBW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC(=O)O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


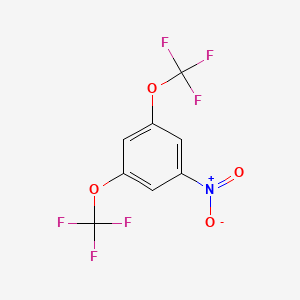
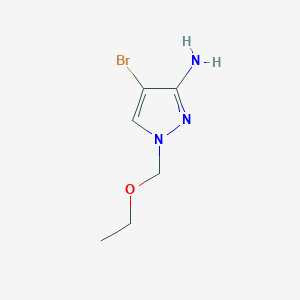

![cis-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13148688.png)
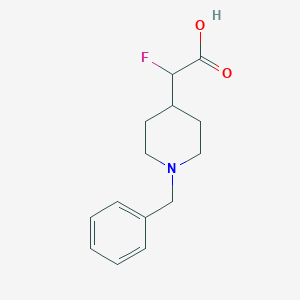

![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)
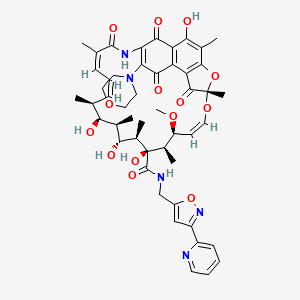

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)

![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
